

Spectroscopic Analysis of 3-Nitro-4,4'-bipyrazole

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Compound of Interest

Compound Name: 3-Nitro-4,4'-bipyrazole

Cat. No.: B13587601

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Executive Summary & Application Context

3-Nitro-4,4'-bipyrazole (often abbreviated as H₂BPZNO₂ or 3-NBP) is a critical functionalized heterocyclic ligand used primarily in the synthesis of Metal-Organic Frameworks (MOFs) for carbon capture (e.g., Zn(BPZNO₂) for CO₂ adsorption) and as a precursor for high-energy density materials (HEDMs).[1][2]

Unlike its symmetric parent (4,4'-bipyrazole) or the exhaustively nitrated derivatives (e.g., 3,3',5,5'-tetranitro-4,4'-bipyrazole), the mono-nitro variant presents a unique spectroscopic challenge due to its broken symmetry. This guide details the spectroscopic signature of **3-Nitro-4,4'-bipyrazole**, distinguishing it from synthesis byproducts and structural isomers.

Key Chemical Identifiers[3][4][5][6][7]

- CAS Number: 782494-87-5[3][4][5]
- Molecular Formula: C₆H₅N₅O₂[2]
- Molecular Weight: 179.14 g/mol [2]
- Primary Application: Ligand for MOFs (CO₂/N₂ selectivity), Energetic Intermediate.[2]

Molecular Structure & Symmetry Analysis

Understanding the symmetry is prerequisite to interpreting the spectra.[2]

- Point Group:

(Planar assumption) or

(if twisted).

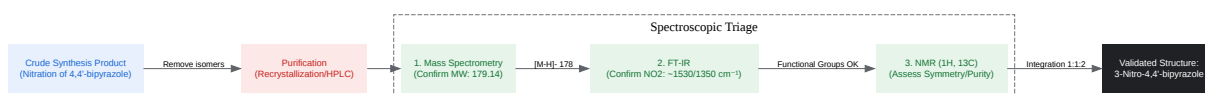
- Asymmetry: The introduction of a single nitro group at the 3-position renders the two pyrazole rings chemically nonequivalent.

- Ring A (Nitrated): Contains C3-NO₂ and C5-H.

- Ring B (Unsubstituted): Contains C3'-H and C5'-H.

- Tautomerism: Pyrazoles exhibit annular tautomerism.[2] In solution (DMSO-d₆), the proton exchange is often fast on the NMR timescale, averaging signals unless temperatures are lowered.[2]

Diagram: Structural Logic & Analytical Workflow



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Figure 1: Analytical workflow for the isolation and validation of **3-Nitro-4,4'-bipyrazole**.

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy is the primary tool for confirming the successful nitration and ensuring the integrity of the pyrazole backbone.[2]

Experimental Protocol

- Method: ATR-FTIR (Attenuated Total Reflectance) or KBr Pellet.[2]
- Resolution: 2 cm⁻¹. [2]
- Scans: 32-64.

Diagnostic Bands

The spectrum is dominated by the N-H stretch and the intense Nitro group modes.[2]

Functional Group	Frequency (cm ⁻¹)	Intensity	Assignment / Mode
N-H	3390, 3314	Weak/Broad	Pyrazole N-H stretching (Hydrogen bonded).[1][2]
C=O (DMF)	~1660	Strong	Note: Common solvate impurity if recrystallized from DMF.[2]
Ring C=C/C=N	1505	Medium	Pyrazole skeletal vibrations.[2]
NO ₂ (Asym)	1530 – 1550	Strong	Asymmetric Nitro stretch (characteristic of C-NO ₂).[2]
NO ₂ (Sym)	1346	Strong	Symmetric Nitro stretch.[1][2] Critical diagnostic peak.
C-N	1091	Medium	C-N bond stretch connecting the rings or ring-nitro.
Ring Breathing	943, 917	Medium	Pyrazole ring breathing modes.[1][2]

Technical Insight: The presence of the band at 1346 cm^{-1} is the definitive marker for the nitro group.[2] In the amino-derivative (3-amino-4,4'-bipyrazole), this peak disappears and is replaced by N-H bending modes.

Nuclear Magnetic Resonance (NMR)

NMR provides the proof of asymmetry.[2] Unlike the symmetric 4,4'-bipyrazole (which shows simplified signals), the 3-nitro derivative shows distinct environments for the protons on the two rings.[2]

Experimental Protocol

- Solvent: DMSO- d_6 (Required due to poor solubility in CDCl_3).[2]
- Concentration: ~10-15 mg/0.6 mL.
- Reference: TMS (0.00 ppm) or residual DMSO (2.50 ppm).[2]

^1H NMR Analysis (400 MHz, DMSO- d_6)

- δ 13.5 - 14.0 ppm (Broad, s, 2H): Pyrazole N-H protons.[2] Often broadened due to exchange or hydrogen bonding.[2]
- δ 8.8 - 9.2 ppm (s, 1H): H-5 on Ring A (Nitrated). This proton is significantly deshielded by the adjacent electron-withdrawing nitro group (ortho-like effect).
- δ 8.0 - 8.4 ppm (s, 2H): H-3' and H-5' on Ring B (Unsubstituted).[2] These protons appear upfield relative to H-5 but slightly downfield from the parent bipyrazole due to the inductive effect of the nitrated ring.

Interpretation: If the product were the symmetric 3,3'-dinitro isomer, you would see only one singlet in the aromatic region (integrating to 2H). The presence of two distinct aromatic signals (integral ratio 1:2) confirms the mono-nitro structure.[2]

^{13}C NMR Analysis (100 MHz, DMSO- d_6)

- δ ~155 ppm: C-3 (C- NO_2). Carbon bearing the nitro group (quaternary).[2]

- δ ~135 - 140 ppm:C-5 (CH on nitrated ring).
- δ ~128 - 132 ppm:C-3', C-5' (CH on unsubstituted ring).
- δ ~110 - 115 ppm:C-4, C-4' (Bridgehead carbons).

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides fragmentation evidence of the nitro group.[2]

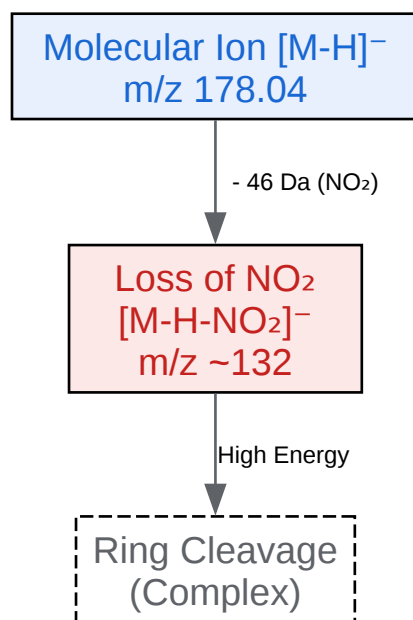
Experimental Protocol

- Ionization: ESI (Electrospray Ionization) in Negative Mode (ESI-) is preferred for acidic protons on pyrazoles.[2]
- Mobile Phase: MeOH/H₂O + 0.1% Formic Acid.[2]

Fragmentation Pattern

- [M-H]⁻ Ion:m/z 178.04 (Calc.[2] for C₆H₄N₅O₂⁻).[2]
- [M+H]⁺ Ion:m/z 180.05.
- Fragment m/z ~133: Loss of NO₂ group [M - 46]⁻. This confirms the lability of the C-NO₂ bond under high energy collision, typical for nitro-azoles.

Diagram: Fragmentation Pathway



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Figure 2: Predicted ESI(-) fragmentation pathway for **3-Nitro-4,4'-bipyrazole**.^[2]

Synthesis & Impurity Profile

To ensure accurate spectroscopic analysis, one must recognize common impurities from the synthesis (typically nitration of 4,4'-bipyrazole with HNO₃/H₂SO₄).^[2]

- Starting Material (4,4'-bipyrazole):
 - Detection: NMR singlet at ~8.0 ppm (only).^[2]
 - Removal: Insoluble in acidic media where the nitro-product dissolves, or separation by polarity.^[2]
- Over-Nitration (3,3'-dinitro-4,4'-bipyrazole):
 - Detection: NMR singlet at ~9.0 ppm (only).^[2] High symmetry.^[2]
 - Impact: Reduces CO₂ capacity in MOF applications due to pore blocking.^[2]
- Solvents (DMF/DMSO):

- Detection: DMF peaks in NMR (2.73, 2.89, 7.95 ppm) and IR (1660 cm^{-1}).^[2] MOF ligands are often recrystallized from DMF, forming solvates.^[2]

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